An In-Depth Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Dimethylamino)-4-methylbenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-4-methylbenzoic acid, a versatile organic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document delves into its core chemical properties, validated synthesis protocols, and analytical characterization, offering a robust resource for scientists and drug development professionals.
Compound Identification and Physicochemical Properties
3-(Dimethylamino)-4-methylbenzoic acid is an aromatic carboxylic acid derivative. The presence of the electron-donating dimethylamino group and the weakly activating methyl group on the benzene ring significantly influences its electronic properties and reactivity.
A summary of its key identifiers and physicochemical properties is presented below for quick reference.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Dimethylamino)-4-methylbenzoic acid |
| CAS Number | 6348-80-7 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| InChI Key | IQXJWOLTFBRYOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N(C)C |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, powder | |
| Appearance | Beige to grey powder | [1][2] |
| Melting Point | 164-168 °C (lit.) | [3] |
| Odor | Odorless | [1][2] |
| Solubility | Very soluble in water | [3] |
Synthesis and Purification
The synthesis of 3-(Dimethylamino)-4-methylbenzoic acid is most commonly achieved through the reductive amination of a suitable precursor, such as 3-amino-4-methylbenzoic acid or the reduction of 3-nitro-4-methylbenzoic acid followed by methylation. The choice of synthetic route often depends on the starting material availability, scale, and desired purity.
Synthesis via Reductive Amination of 3-Amino-4-methylbenzoic Acid
This protocol outlines a common laboratory-scale synthesis involving the methylation of 3-amino-4-methylbenzoic acid.
Causality in Experimental Design: The use of formaldehyde as the methyl source in the presence of a reducing agent (like hydrogen gas with a palladium catalyst) is a classic Eschweiler-Clarke type reaction, adapted for a reductive amination pathway. The reaction is typically performed in a protic solvent like methanol to facilitate the dissolution of reactants and the formation of the intermediate iminium ion.
Experimental Protocol: Reductive Amination
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Reaction Setup: In a high-pressure hydrogenation vessel, suspend 3-amino-4-methylbenzoic acid (1.0 eq) and a catalytic amount of 5% Palladium on Carbon (Pd/C) in methanol.
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Initial Reduction (if starting from nitro-compound): If starting with 3-nitro-4-methyl-benzoic acid, the mixture is first stirred vigorously under a hydrogen atmosphere until the nitro group is fully reduced to the amine.[3] The catalyst can then be filtered off or used directly in the next step.
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Methylation: To the solution of 3-amino-4-methylbenzoic acid, add an aqueous solution of formaldehyde (2.0-2.2 eq) dropwise. The temperature should be monitored and controlled as the reaction can be exothermic.
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Hydrogenation: The vessel is then sealed and pressurized with hydrogen gas (typically 25-40 bar).[4] The reaction mixture is stirred at a slightly elevated temperature (e.g., 35-50°C) until hydrogen uptake ceases, indicating the completion of the reaction.[4]
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Workup and Purification:
-
Cool the reaction mixture and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow or beige solid.[3]
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Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Caption: Workflow for the synthesis of 3-(Dimethylamino)-4-methylbenzoic acid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: Structure of 3-(Dimethylamino)-4-methylbenzoic acid with proton labels.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment.
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A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom (N(CH₃)₂).
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A singlet for the three protons of the methyl group on the aromatic ring (Ar-CH₃).
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Distinct signals in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
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A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.
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-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. Expected signals include those for the two types of methyl carbons, the quaternary and protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
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A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
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A sharp, strong absorption band around 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
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C-N stretching and C-H stretching and bending vibrations.
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-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the molecular weight (179.22).
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(Dimethylamino)-4-methylbenzoic acid is dictated by its three primary functional components: the carboxylic acid, the dimethylamino group, and the activated aromatic ring.
Caption: Key reactivity sites of 3-(Dimethylamino)-4-methylbenzoic acid.
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Carboxylic Acid Group: This group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amidation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
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Aromatic Ring: The dimethylamino group is a strong activating group, and the methyl group is a weak activating group. They both direct incoming electrophiles to the ortho and para positions. The positions ortho to the powerful dimethylamino group are the most likely sites for electrophilic aromatic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions.
Applications in Research and Drug Development
3-(Dimethylamino)-4-methylbenzoic acid serves as a valuable building block in organic synthesis. Its structure is found within more complex molecules, including pharmaceutical intermediates. For example, the related compound, 3-amino-4-methylbenzoic acid, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[5] This highlights the utility of this substituted benzoic acid scaffold in the construction of biologically active compounds.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Hazards: This compound is known to cause skin irritation and serious eye irritation.[1][2][6] It may also cause respiratory irritation.[1][2][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6] If working with fine powder, a dust mask is recommended.[2]
-
Handling: Avoid breathing dust.[1][6] Ensure adequate ventilation.[1][6] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep the container tightly closed when not in use.[1][2][6]
References
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzoic acid. PubChem. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (±)-Camazepam. Retrieved from [Link]
- Google Patents. (n.d.). DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Amino-4-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 95480-80-1 | Chemical Name : 5-Hydroxy-7-acetoxy-8-methoxyflavone. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 4. DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid - Google Patents [patents.google.com]
- 5. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
